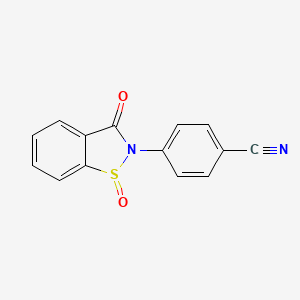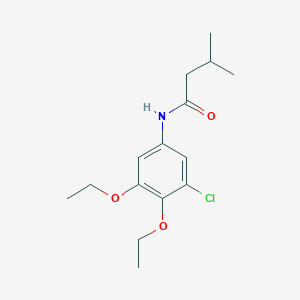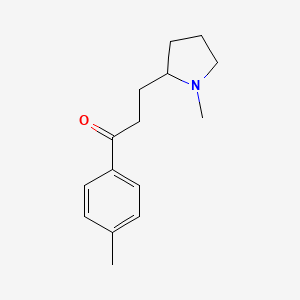![molecular formula C12H11N3O3 B14353383 N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide CAS No. 94289-82-4](/img/no-structure.png)
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide is a chemical compound characterized by the presence of an isocyanate group and an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide typically involves the reaction of 3-isocyanato-4-methylphenyl isocyanate with prop-2-enamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and solvents can further enhance the reaction rate and selectivity. The final product is typically purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as alcohols, amines, and thiols are used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines.
Substitution: Urethane, urea, and thiourea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mécanisme D'action
The mechanism of action of N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, forming covalent bonds. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can modify active sites of enzymes, thereby altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isocyanate: Contains an isocyanate group attached to a phenyl ring.
Methyl isocyanate: A simpler isocyanate compound with a methyl group.
N-phenylcarbamoylprop-2-enamide: Similar structure but lacks the isocyanate group.
Uniqueness
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide is unique due to the presence of both an isocyanate and an amide group, which imparts distinct reactivity and versatility in chemical synthesis and applications
Propriétés
| 94289-82-4 | |
Formule moléculaire |
C12H11N3O3 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
N-[(3-isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide |
InChI |
InChI=1S/C12H11N3O3/c1-3-11(17)15-12(18)14-9-5-4-8(2)10(6-9)13-7-16/h3-6H,1H2,2H3,(H2,14,15,17,18) |
Clé InChI |
GUFWAMJKMPIRCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)NC(=O)C=C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]](/img/structure/B14353344.png)
![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)

![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)

